9-((2-Naphthylsulfinyl)methyl)-9-fluorenol
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Overview
Description
9-((2-Naphthylsulfinyl)methyl)-9-fluorenol is an organic compound that features a unique structure combining a naphthyl sulfinyl group and a fluorenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Naphthylsulfinyl)methyl)-9-fluorenol typically involves the reaction of 9-fluorenone with 2-naphthylsulfinylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-((2-Naphthylsulfinyl)methyl)-9-fluorenol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the fluorenol moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Acyl chlorides or alkyl halides, pyridine or triethylamine as base.
Major Products Formed
Oxidation: Formation of 9-((2-Naphthylsulfonyl)methyl)-9-fluorenol.
Reduction: Formation of 9-((2-Naphthylthio)methyl)-9-fluorenol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
9-((2-Naphthylsulfinyl)methyl)-9-fluorenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in studying enzyme-catalyzed reactions involving sulfoxides and sulfides.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-((2-Naphthylsulfinyl)methyl)-9-fluorenol involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. The sulfinyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Shares the naphthalene core but lacks the sulfinyl and fluorenol groups.
9-Fluorenone: Contains the fluorenone moiety but lacks the naphthyl sulfinyl group.
2-Naphthol: Contains the naphthol group but lacks the sulfinyl and fluorenol groups.
Uniqueness
9-((2-Naphthylsulfinyl)methyl)-9-fluorenol is unique due to the combination of the naphthyl sulfinyl and fluorenol groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
38306-17-1 |
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Molecular Formula |
C24H18O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
9-(naphthalen-2-ylsulfinylmethyl)fluoren-9-ol |
InChI |
InChI=1S/C24H18O2S/c25-24(16-27(26)19-14-13-17-7-1-2-8-18(17)15-19)22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,25H,16H2 |
InChI Key |
UQFQNHKXDAFHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)CC3(C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
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